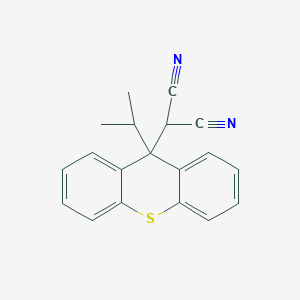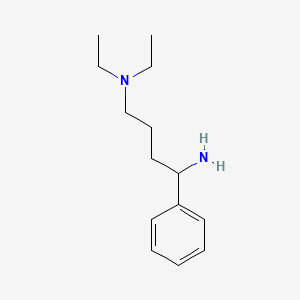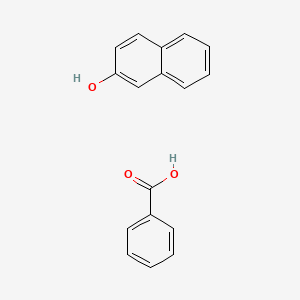
Chloroacetyl-D-beta-hydroxynorleucine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroacetyl-D-beta-hydroxynorleucine B is a derivative of beta-hydroxynorleucine, a non-proteinogenic amino acid. This compound is particularly notable for its significant biological activity, including growth inhibitory properties. It is one of the four diastereomers of beta-hydroxynorleucine, with the N-chloroacetyl derivative of the D-enantiomorph of diastereomer B showing the greatest growth inhibitory activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chloroacetyl-D-beta-hydroxynorleucine B typically involves the chloroacetylation of beta-hydroxynorleucine. This process can be carried out under metal-free, bio-compatible conditions using chloroacetyl chloride in a phosphate buffer. The reaction is highly chemoselective and can be completed within 20 minutes .
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its high chemo-, regio-, and enantioselectivity. Enzymes can be immobilized and reused for multiple cycles, making the process economically efficient. Additionally, enzymes can be overexpressed or modified to enhance their activity and stability .
Analyse Des Réactions Chimiques
Types of Reactions
Chloroacetyl-D-beta-hydroxynorleucine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Chloroacetyl-D-beta-hydroxynorleucine B has a wide range of scientific research applications:
Chemistry: It is used as a chiral intermediate in the synthesis of various pharmaceuticals.
Biology: It has been studied for its growth inhibitory activity and potential antitumor properties.
Medicine: It is being investigated for its potential use in cancer treatment due to its significant growth inhibitory activity.
Industry: It is used in the production of chiral intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of Chloroacetyl-D-beta-hydroxynorleucine B involves its interaction with specific molecular targets. It is believed to inhibit the growth of cancer cells by interfering with key metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit significant antitumor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beta-hydroxynorleucine: The parent compound from which Chloroacetyl-D-beta-hydroxynorleucine B is derived.
N-chloroacetyl derivatives of other diastereomers: These include the N-chloroacetyl derivatives of the other three diastereomers of beta-hydroxynorleucine.
Uniqueness
This compound is unique due to its significant growth inhibitory activity, which is about twice that of the other three diastereomers. This makes it a particularly promising compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
59286-27-0 |
|---|---|
Formule moléculaire |
C8H14ClNO4 |
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
2-[(2-chloroacetyl)amino]-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C8H14ClNO4/c1-2-3-5(11)7(8(13)14)10-6(12)4-9/h5,7,11H,2-4H2,1H3,(H,10,12)(H,13,14) |
Clé InChI |
FRPZIFQAOIMHIS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(C(=O)O)NC(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007096.png)












